3-(methylthio)-1-propanol, commonly known as methionol, is a volatile sulfur compound found naturally in various sources, including fruits, fermented beverages like beer and whiskey, and is a significant aroma compound in cheese [, ]. Its characteristic odor is often described as reminiscent of broth, meat, potatoes, or cauliflower. In certain contexts, particularly in wine and beer, methionol can be considered an off-flavor [].
Synthesis Analysis
Ehrlich Pathway: This is the primary biological pathway for methionol production in yeast and some bacteria. The pathway involves the transamination and decarboxylation of the amino acid L-methionine to form 3-methylthiopropionaldehyde, which is then reduced to methionol. This pathway is particularly active when L-methionine is the sole nitrogen source for the organism [].
Enzymatic Catalysis: Methionol can be produced from 3-methylthiopropionaldehyde using alcohol dehydrogenase (ADH). The yeast ADH, specifically Adh4p, has been successfully used to catalyze this conversion in a fed-batch system, achieving a methionol yield of 0.2 g/L [].
Chemical Synthesis: Methionol can also be synthesized chemically, for example, by reduction of 3-(methylthio)-propanal with sodium borohydride (NaBH4) [].
Chemical Reactions Analysis
Oxidation: Methionol can be oxidized to form methional (3-methylthiopropanal), which also contributes to the aroma of certain foods and beverages. Oxidation is a key factor in the aging of Port wines, leading to a decrease in methionol concentration [].
Esterification: Methionol can react with acetic acid to form 3-(methylthio)propylacetate (3-MTPA), another important flavor compound [].
Mechanism of Action
Flavoring: Methionol, due to its low odor threshold, contributes significantly to the overall aroma profile of various foods and beverages, even at low concentrations []. Its perception can be influenced by the presence of other aroma compounds and the background odor environment [].
Pheromone: Methionol acts as an aggregation-sex pheromone in certain cerambycid beetles, attracting both males and females []. Its use as a pheromone appears to be common within the Cerambycidae family.
Applications
Food Science:
Flavoring Agent: Methionol is naturally present or intentionally added to various foods and beverages, including cheese, soy sauce, and fermented dairy products, to enhance their aroma profile [, , ]. Its savory note contributes to the complex flavors of these products.
Off-Flavor Marker: Elevated levels of methionol can indicate off-flavors in wines and beers, often described as a "cauliflower" or "potato" defect [, ].
Microbiology:
Metabolic Studies: Researchers use methionol production as a marker to study L-methionine catabolism in yeast and bacteria, particularly the Ehrlich pathway [, , , , ]. Its production can be manipulated by genetic modifications to enhance flavor production in fermented products [, ].
Entomology:
Pest Control: Methionol is used as an attractant in traps for monitoring and managing pest populations of cerambycid beetles, capitalizing on its role as a pheromone [].
Related Compounds
3-Methylthiopropionaldehyde (Methional)
Compound Description: 3-Methylthiopropionaldehyde, also known as methional, is a volatile sulfur compound with a strong, pungent odor often described as "cooked potato" or "boiled potato". It is an intermediate in the metabolic pathway leading to the formation of methionol from methionine. Methional can arise from both the direct oxidation of methionol and the Strecker degradation of methionine, potentially mediated by o-quinones during wine oxidation.
L-Methionine
Compound Description: L-Methionine is a sulfur-containing essential amino acid. It is a key precursor for various sulfur-containing aroma compounds, including methionol. In yeast and other microorganisms, L-methionine is catabolized through the Ehrlich pathway, leading to the production of methionol. ,
α-Keto-γ-(methylthio)butyrate
Compound Description: α-Keto-γ-(methylthio)butyrate is an intermediate compound in the metabolic pathway of methionine to methionol. It is formed from the transamination of methionine and is subsequently decarboxylated to form methional.
3-(Methylthio)propylacetate (3-MTPA)
Compound Description: 3-(Methylthio)propylacetate (3-MTPA) is a sulfur-containing aroma compound derived from the esterification of methionol with acetic acid. It possesses a potent odor profile reminiscent of soup, meat, onions, and potatoes. 3-MTPA is naturally found in various fruits, beer, malt whisky, and cheese, playing a significant role in their characteristic aroma profiles.
Dimethyl Sulfide (DMS)
Compound Description: Dimethyl sulfide (DMS) is a volatile sulfur compound contributing to the aroma of various foods and beverages, including wine. It exhibits a characteristic "quince" or "metallic" note. DMS formation can occur during the aging of port wine, influenced by factors such as temperature and oxygen levels.
2-Mercaptoethanol
Compound Description: 2-Mercaptoethanol is a sulfur-containing compound known for its unpleasant "rubber" or "burnt" off-flavor in dry wines. Its presence is generally undesirable, and its concentration tends to decrease during the aging of wines like port, particularly in the presence of oxygen.
3-Methylthiopropionic Acid
Compound Description: 3-Methylthiopropionic acid is a sulfur-containing compound linked to the presence of methionol in wine. It exhibits a "butter" or "rancio" taste and likely contributes to the overall aroma profile of the wine. The formation of 3-methylthiopropionic acid is associated with the evolution of methionol during the aging process.
Properties
CAS Number
505-10-2
Product Name
Methionol
IUPAC Name
3-methylsulfanylpropan-1-ol
Molecular Formula
C4H10OS
Molecular Weight
106.19 g/mol
InChI
InChI=1S/C4H10OS/c1-6-4-2-3-5/h5H,2-4H2,1H3
InChI Key
CZUGFKJYCPYHHV-UHFFFAOYSA-N
SMILES
CSCCCO
Solubility
slightly soluble in water; soluble in alcohol, propylene glycol and oils
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